Uranyl acetate

Vue d'ensemble

Description

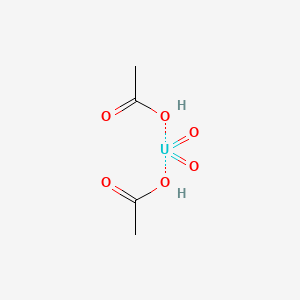

Uranyl acetate is the acetate salt of uranium oxide, represented by the chemical formula UO₂(CH₃COO)₂·2H₂O. It appears as yellow-green crystals and is known for its toxicity and slight radioactivity. This compound is extensively used in laboratory settings, particularly in electron microscopy as a negative stain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Uranyl acetate can be synthesized by dissolving uranium trioxide (UO₃) in acetic acid (CH₃COOH). The reaction produces this compound and water: [ \text{UO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{UO}_2(\text{CH}_3\text{COO})_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting uranium dioxide (UO₂) with acetic acid under controlled conditions. The solution is then filtered, concentrated, and crystallized to obtain the final product .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, although it generally acts as a weak acid and does not exhibit strong oxidizing or reducing properties.

Substitution: It can participate in substitution reactions where the acetate ligands are replaced by other ligands.

Catalysis: this compound can catalyze organic reactions, such as the acetoxylation of alcohols.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents, this compound can facilitate the oxidation of organic compounds.

Substitution: Ligand exchange reactions can occur with various carboxylates and other ligands under appropriate conditions.

Major Products:

Oxidation Products: Depending on the substrate, oxidation can yield various oxidized organic compounds.

Substitution Products: Ligand exchange reactions produce uranyl complexes with different ligands.

Applications De Recherche Scientifique

Biological Research

Uranyl acetate is extensively used in biological research, particularly in studies involving cytotoxicity and mutagenicity.

Cytotoxicity Studies

Research has demonstrated that this compound induces oxidative stress and mitochondrial dysfunction in various cell types. For instance, a study exposed human dermal fibroblast cells to different concentrations of this compound, revealing a dose-dependent cytotoxic effect. The EC50 value was determined to be 400 µM after 72 hours of exposure, indicating significant cell death at higher concentrations .

Mutagenicity and DNA Interaction

This compound has been shown to cause mutations and form uranium-DNA adducts in mammalian cells. A study reported that exposure to this compound resulted in increased cell death and mutagenicity in specific cell lines, highlighting its potential as a genotoxic agent . This property is critical for understanding the health risks associated with uranium exposure.

Imaging Applications

This compound serves as a vital contrast agent in electron microscopy, particularly transmission electron microscopy (TEM).

Heavy Metal Staining

It is commonly employed for heavy metal staining to enhance contrast when imaging biological samples. This application is particularly relevant for diagnosing conditions such as primary ciliary dyskinesia, where the ultrastructure of cilia is examined .

Fluorescence Induction

Recent studies have explored the dual-purpose use of this compound as both an electron-dense stain and a fluorescent probe at cryogenic temperatures. This innovative approach allows for improved correlation between fluorescence microscopy and TEM, facilitating more precise imaging of cellular structures .

Environmental and Toxicological Studies

This compound's environmental impact and toxicological effects are also subjects of ongoing research.

Toxicity Mechanisms

Studies have indicated that this compound disrupts hormonal balances and induces oxidative stress in animal models. For example, exposure to this compound led to significant alterations in hormone levels and increased markers of oxidative damage in testicular tissue . Understanding these mechanisms is crucial for assessing the environmental risks associated with uranium compounds.

Chemical Applications

In addition to its biological and imaging applications, this compound is utilized in various chemical processes.

DNA-Binding Studies

This compound has been investigated for its ability to inhibit DNA-binding proteins, which is significant for understanding gene expression regulation and DNA repair mechanisms . This application underscores its relevance in molecular biology research.

Summary Table of Applications

Mécanisme D'action

Uranyl acetate exerts its effects primarily through its ability to bind to biological molecules. In electron microscopy, it binds to phosphate groups in membrane phospholipids, stabilizing them and providing contrast. It also interacts with nucleic acids and proteins, inducing conformational changes and disrupting interactions .

Comparaison Avec Des Composés Similaires

Uranyl Formate: Another uranyl compound used in electron microscopy.

Uranyl Nitrate: Used in nuclear fuel processing and analytical chemistry.

Uranyl Chloride: Employed in various chemical analyses.

Uniqueness: Uranyl acetate is unique due to its dual role as both a stain and a catalyst. Its ability to provide high contrast in electron microscopy and its catalytic properties in organic synthesis make it a versatile compound .

Activité Biologique

Uranyl acetate (UAc) is a compound of significant interest in biological research due to its dual role as a contrast agent in electron microscopy and its potential toxicological effects. This article provides an overview of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

This compound is a yellow crystalline salt that contains uranium in its +6 oxidation state. It is primarily used in electron microscopy as a negative stain, enhancing the contrast of biological specimens. Despite its utility, this compound poses health risks due to its radioactive nature and potential toxicity.

Research has shown that this compound induces oxidative stress and cytotoxicity in various cell types. The following table summarizes key findings from studies on the effects of this compound on different biological systems:

Oxidative Stress Induction

This compound exposure leads to increased levels of reactive oxygen species (ROS), which are implicated in lipid peroxidation and cellular damage. A study demonstrated that this compound exposure resulted in significant depletion of glutathione (GSH), a critical antioxidant, thereby exacerbating oxidative stress . The cytotoxic effects were observed to be concentration- and time-dependent, with significant increases in malondialdehyde (MDA) levels indicating lipid peroxidation .

Genotoxicity

In vitro studies have indicated that this compound can cause DNA damage. For instance, reactions between this compound and ascorbate produced single-strand breaks in plasmid DNA, suggesting a potential for genotoxic effects . This raises concerns regarding the long-term implications of exposure to uranyl compounds.

Case Studies

- Testicular Dysfunction in Rats : A study investigated the protective effects of Moringa oleifera leaf extract against this compound-induced testicular dysfunction in rats. The results showed significant hormonal disruptions and increased apoptosis in testicular cells following UAc exposure, highlighting the compound's detrimental effects on reproductive health .

- Oxidative Stress in Human Cells : Research involving human dermal fibroblasts revealed that this compound induced oxidative stress characterized by increased ROS production and lipid peroxidation. The study noted that pretreatment with antioxidants like N-acetylcysteine improved cell viability, suggesting a potential therapeutic approach to mitigate UAc toxicity .

Safety and Handling

While this compound is not classified as a significant radiation hazard, it poses chemical risks including skin irritation and potential damage to the lungs, kidneys, and reproductive system upon exposure . Safe handling practices are essential due to its toxicological profile.

Propriétés

IUPAC Name |

acetic acid;dioxouranium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2O.U/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSMFXMQHOBORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O6U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6159-44-0 (dihydrate) | |

| Record name | Uranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3060243 | |

| Record name | Uranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Uranyl acetate appears as yellow crystals with a slight odor of vinegar. Density 2.89 g / cm3., Yellow crystals with slight vinegar odor; [CAMEO] | |

| Record name | URANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2.89 at 68 °F (USCG, 1999) - Denser than water; will sink, Rhombic, yellow crystals; decomp before reaching bp of 275 °C; loses 2H2O at 110 °C; density= 2.893 at 15 °C; decomposes in hot water; solubilities: 7.694 g/100 mL water at 15 °C, very soluble in alcohol /Dihydrate/ | |

| Record name | URANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | URANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/, Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/ | |

| Record name | URANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

541-09-3 | |

| Record name | URANYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(acetato-O)dioxouranium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URANYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.